molecular formula C16H14N2O3S B5304466 5-[(2-methylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide

5-[(2-methylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide

Cat. No. B5304466
M. Wt: 314.4 g/mol
InChI Key: RKCXGBYGQYWBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-methylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of drug development. This compound is also known as PNU-142633 and belongs to the class of furamides. The purpose of

Biochemical Analysis

Biochemical Properties

5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The phenoxy group may also contribute to binding interactions with proteins, enhancing the compound’s specificity and efficacy in biochemical assays .

Cellular Effects

The effects of 5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling proteins, thereby affecting downstream pathways that regulate cell growth, differentiation, and apoptosis . Additionally, the compound’s interaction with cellular enzymes can lead to alterations in metabolic flux, impacting overall cellular function .

Molecular Mechanism

At the molecular level, 5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide exerts its effects through specific binding interactions with biomolecules. The thiazole ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to inhibition or activation of enzymatic activity . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, necessitating careful consideration of dosage and exposure duration .

Dosage Effects in Animal Models

The effects of 5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks .

Metabolic Pathways

5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, influencing the levels of various metabolites . The compound’s role in these pathways can lead to changes in cellular energy production, biosynthesis, and degradation processes, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation . These interactions are crucial for the compound’s bioavailability and effectiveness in biochemical assays and therapeutic applications .

Subcellular Localization

The subcellular localization of 5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide is determined by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects .

properties

IUPAC Name

5-[(2-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-11-4-2-3-5-13(11)20-10-12-6-7-14(21-12)15(19)18-16-17-8-9-22-16/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCXGBYGQYWBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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